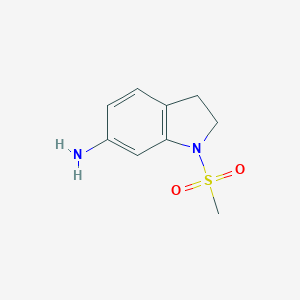

1-(Methylsulfonyl)indolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVKGHSXNNMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(Methylsulfonyl)indolin-6-amine

This is a comprehensive technical monograph on 1-(Methylsulfonyl)indolin-6-amine , designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Core Properties

Executive Summary

1-(Methylsulfonyl)indolin-6-amine is a bicyclic heterocyclic building block characterized by an indoline (2,3-dihydro-1H-indole) core. It features a primary amine at the C6 position and a methylsulfonyl (mesyl) group protecting the N1 nitrogen. This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors, where the indoline core mimics the purine ring of ATP, and the sulfonamide moiety modulates lipophilicity and metabolic stability.

Physicochemical Profile

The following properties are derived from structural analysis and comparative data with analogous sulfonamido-indolines.

| Property | Value / Descriptor | Relevance |

| IUPAC Name | 1-methanesulfonyl-2,3-dihydro-1H-indol-6-amine | Official Identifier |

| Molecular Formula | C₉H₁₂N₂O₂S | Stoichiometry |

| Molecular Weight | 212.27 g/mol | Fragment-based Drug Design (FBDD) |

| Appearance | Off-white to pale yellow solid | Solid-state handling |

| Predicted LogP | ~1.2 – 1.6 | CNS penetration & Oral bioavailability |

| Topological PSA | ~72 Ų | Membrane permeability (Rule of 5 compliant) |

| pKa (C6-NH₂) | ~3.5 – 4.5 | Weak base; less basic than aniline due to N1-sulfonamide electron withdrawal |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH, DCM | Stock solution preparation |

Synthetic Methodologies

The synthesis of the 6-isomer presents a regiochemical challenge compared to the 5-isomer.[1] Direct nitration of N-protected indoline typically favors the C5 position (para to the nitrogen). Therefore, a retrosynthetic strategy relying on pre-functionalized precursors or the Fischer Indole Synthesis is required to ensure regiochemical purity.

Primary Route: The Nitro-Indole Reduction Pathway

This route is the most robust for scale-up, avoiding difficult isomer separations associated with direct nitration.

Step 1: Reduction of 6-Nitroindole

-

Reagents: Sodium Cyanoborohydride (NaCNBH₃), Acetic Acid (AcOH).

-

Mechanism: Selective reduction of the C2-C3 double bond of the indole while preserving the nitro group.

-

Protocol: 6-Nitroindole is dissolved in AcOH at 15°C. NaCNBH₃ is added portion-wise. The reaction is quenched with NaOH.

Step 2: N1-Sulfonylation

-

Reagents: Methanesulfonyl chloride (MsCl), Pyridine (or Et₃N/DCM).

-

Mechanism: Nucleophilic attack of the indoline nitrogen (N1) on the sulfonyl chloride.

-

Critical Control: The C6-nitro group strongly deactivates the aniline, preventing side reactions, but the N1 position remains sufficiently nucleophilic.

Step 3: Nitro Reduction

-

Reagents: H₂ (balloon), 10% Pd/C, Methanol (or Fe/NH₄Cl for chemoselectivity).

-

Outcome: Quantitative conversion of the nitro group to the target primary amine.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis of 1-(methylsulfonyl)indolin-6-amine ensuring regiochemical integrity.

Reactivity & Chemical Stability

Understanding the electronic environment of the C6-amine is crucial for downstream derivatization.

-

Nucleophilicity: The C6-amine is a moderate nucleophile. The electron-withdrawing N1-methylsulfonyl group exerts a long-range inductive effect (-I), slightly reducing the electron density at C6 compared to a simple indoline. However, it remains reactive enough for:

-

Amide Coupling: Reacts efficiently with acid chlorides or carboxylic acids (w/ HATU/EDC).

-

Reductive Amination: Forms secondary amines with aldehydes.

-

Buchwald-Hartwig Amination: serves as an excellent coupling partner for aryl halides to form biaryl amines (kinase hinge binders).

-

-

Stability:

-

Acid/Base: The N1-sulfonamide bond is highly stable to acidic and basic hydrolysis conditions typically used in organic synthesis, serving as a permanent handle rather than a transient protecting group.

-

Oxidation: The indoline core is less prone to oxidative polymerization than indole, but the amine should be protected from air oxidation during long-term storage.

-

Applications in Drug Discovery

This scaffold is widely utilized in Medicinal Chemistry for the design of small-molecule inhibitors.

Kinase Inhibition (Hinge Binding)

The indoline-6-amine moiety often serves as the "hinge-binding" motif in ATP-competitive inhibitors.

-

Mechanism: The C6-NH₂ can form a hydrogen bond with the backbone carbonyl of the kinase hinge region.

-

Role of Sulfonyl: The methylsulfonyl group orients the molecule within the hydrophobic pocket and can engage in additional H-bonding interactions with residues like the "gatekeeper" or solvent-front amino acids.

Bioisosterism

The 1-(methylsulfonyl)indoline unit acts as a conformationally restricted bioisostere of N-methyl-4-aminoaniline. The bicyclic ring locks the nitrogen lone pairs into a specific vector, reducing entropic penalty upon binding to a protein target.

Experimental Protocol: Preparation of 1-(Methylsulfonyl)indolin-6-amine

This protocol assumes starting from 6-nitroindoline (CAS 55456-55-8).

Step A: Sulfonylation

-

Charge: A 250 mL round-bottom flask with 6-nitroindoline (1.0 eq, 10 mmol) and Dichloromethane (DCM) (50 mL).

-

Base: Add Triethylamine (1.5 eq, 15 mmol) and cool the mixture to 0°C.

-

Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol).

-

Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), then Brine. Dry over MgSO₄ and concentrate.

-

Yield: Typically >90% (Yellow solid).

-

Step B: Hydrogenation

-

Charge: Dissolve the crude 1-(methylsulfonyl)-6-nitroindoline in Methanol (30 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pyrophoric.

-

Reduction: Purge with Nitrogen, then stir under a Hydrogen balloon (1 atm) for 4–6 hours at RT.

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane if necessary.

-

Final Product: Off-white solid.

-

References

- Fischer Indole Synthesis & Regiochemistry: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.

-

Indoline Reduction Methods: Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society, 1974. Link

-

Sulfonamide Bioisosteres in Kinase Inhibitors: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

-

General Synthesis of Amino-Indolines: World Intellectual Property Organization Patent WO2010071828A2. "Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole." (Provides analogous process chemistry for 6-aminoindolines). Link

Sources

Role of methylsulfonyl indole scaffolds in medicinal chemistry

<An In-depth Technical Guide to Methylsulfonyl Indole Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] This guide focuses on a specific, yet highly significant, modification of the indole core: the incorporation of a methylsulfonyl group. The methylsulfonyl (-SO₂CH₃) moiety, a potent electron-withdrawing group, profoundly influences the physicochemical and biological properties of the parent indole. This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic applications of methylsulfonyl indole scaffolds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their design and synthesis, present detailed protocols, and analyze structure-activity relationships (SAR) to illuminate the path toward novel therapeutic agents.

Introduction: The Strategic Importance of the Methylsulfonyl Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural alkaloids, signaling molecules like serotonin, and a plethora of approved drugs.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for engaging with diverse biological targets.[3]

The introduction of a methylsulfonyl group onto the indole scaffold is a strategic decision in medicinal chemistry. This group significantly impacts the molecule's:

-

Electronic Profile: As a strong electron-withdrawing group, it modulates the electron density of the indole ring, influencing its reactivity and interaction with biological macromolecules.[4]

-

Lipophilicity and Solubility: The polar nature of the sulfonyl group can alter the solubility and permeability of the compound, which are critical parameters for drug-likeness.

-

Enzyme Inhibition: The methylsulfonyl moiety is a key pharmacophore in many enzyme inhibitors, particularly for cyclooxygenase-2 (COX-2), where it contributes to selectivity and potency.[4]

-

Metabolic Stability: The presence of the sulfonyl group can influence the metabolic fate of the molecule, potentially blocking sites of oxidation and prolonging its half-life.

This guide will systematically explore these aspects, providing a comprehensive understanding of why the methylsulfonyl indole scaffold is a recurring theme in the quest for new and effective therapeutics.

Synthetic Strategies for Methylsulfonyl Indole Derivatives

The synthesis of methylsulfonyl indole derivatives can be approached through various routes, primarily depending on the desired position of the methylsulfonyl group. Two common strategies involve either the introduction of the methylsulfonyl group onto a pre-existing indole core or the construction of the indole ring from a methylsulfonyl-containing precursor.

Fischer Indole Synthesis with a Methylsulfonyl-Substituted Precursor

A classic and versatile method for indole synthesis is the Fischer indole synthesis. This reaction can be adapted to prepare 2-(4-methylsulfonylphenyl) indole derivatives.[5]

Experimental Protocol: Synthesis of 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde [5]

Step 1: Fischer Indole Synthesis

-

Reactants: p-Methylsulfonyl acetophenone and substituted phenylhydrazine hydrochloride.

-

Procedure: A mixture of p-methylsulfonyl acetophenone (1 equivalent) and the appropriate phenylhydrazine hydrochloride (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.

-

Work-up: The reaction mixture is cooled, poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the corresponding 2-(4-methylsulfonylphenyl)indole.

Step 2: Vilsmeier-Haack Formylation

-

Reactants: 2-(4-methylsulfonylphenyl)indole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure: To a solution of the 2-(4-methylsulfonylphenyl)indole in DMF at 0°C, POCl₃ is added dropwise. The mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour.

-

Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and recrystallized to afford the 2-(4-methylsulfonylphenyl)indole-3-carbaldehyde.[5]

Causality Behind Experimental Choices:

-

The use of glacial acetic acid in the Fischer indole synthesis provides the acidic environment necessary for the cyclization reaction.

-

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the electron-rich C3 position of the indole ring. The electrophilic Vilsmeier reagent is generated in situ from POCl₃ and DMF.

N-Sulfonylation of the Indole Ring

To introduce the methylsulfonyl group at the N1 position, a direct sulfonylation of the indole nitrogen is commonly employed.

Experimental Protocol: Synthesis of N-Methylsulfonylindole Derivatives [6]

-

Reactants: Indole, sodium hydride (NaH), and methanesulfonyl chloride.

-

Procedure: To a stirred solution of indole in anhydrous tetrahydrofuran (THF) at 0°C, NaH (1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents). The reaction is then stirred at room temperature for 12 hours.

-

Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Sodium hydride is a strong base used to deprotonate the indole nitrogen, generating the highly nucleophilic indolate anion.

-

Anhydrous conditions are crucial as NaH reacts violently with water.

-

Methanesulfonyl chloride serves as the electrophilic source of the methylsulfonyl group.

Biological Activities and Therapeutic Targets

Methylsulfonyl indole scaffolds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory and Analgesic Agents

A significant area of research for methylsulfonyl indoles is in the development of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.

-

COX-2 Inhibition: The methylsulfonylphenyl group is a hallmark of selective COX-2 inhibitors (coxibs). The sulfonyl group fits into a specific side pocket of the COX-2 active site, contributing to its selectivity over the COX-1 isoform.[4] This selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Dual COX/5-LOX Inhibition: Some N-methylsulfonylindole derivatives have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[6][7][8] This dual inhibition is a promising strategy for developing anti-inflammatory agents with a broader mechanism of action and potentially improved safety profiles.[6][7]

Table 1: COX-2 and 5-LOX Inhibitory Activity of Selected Methylsulfonyl Indole Derivatives [9]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| 10f | 0.56 | 0.10 | 0.42 |

| Darbufelone mesilate | >100 | 0.12 | 0.11 |

| Tenidap sodium | 0.23 | 0.89 | 0.08 |

Anticancer Agents

The indole scaffold is present in numerous anticancer agents, and the addition of a methylsulfonyl group has led to the discovery of potent and selective compounds.[2][10]

-

Tubulin Polymerization Inhibition: Certain indole derivatives containing a sulfonamide scaffold have been shown to inhibit tubulin polymerization, a key process in cell division.[11] Compound 18 from one such study displayed potent antiproliferative activity against several human cancer cell lines and induced apoptosis by arresting the cell cycle in the G2/M phase.[11]

-

Kinase Inhibition: The methylsulfonyl group can be a crucial moiety in kinase inhibitors. For instance, AZ20, a potent and selective inhibitor of the ATR protein kinase, features a 1-(methylsulfonyl)cyclopropyl group attached to a pyrimidine ring, which is then linked to an indole scaffold.[2][12]

-

Induction of Apoptosis: Novel indole-based arylsulfonylhydrazides have been synthesized and evaluated for their anticancer activity against human breast cancer cells.[2] Compound 5f from this series showed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells.[10]

Visualization 1: Simplified Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by methylsulfonyl indole derivatives.

Antimicrobial Activity

Several methylsulfonyl indole derivatives have exhibited promising antimicrobial properties. For example, certain 2-(4-methylsulfonylphenyl) indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5][13] The methylsulfonyl group is thought to contribute to this activity through various mechanisms, including enzyme inhibition within the microbial cells.[4]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates.

-

Position of the Methylsulfonyl Group: The placement of the methylsulfonyl group on the indole scaffold is critical. When attached to a phenyl ring at the C2 position, it often imparts COX-2 selectivity.[5] N1-sulfonylation can lead to compounds with dual COX/5-LOX inhibitory activity.[7]

-

Substituents on the Indole Ring: The nature and position of other substituents on the indole ring can significantly modulate the biological activity. For instance, in a series of indole-based sulfonylhydrazones with anticancer properties, the presence of a 5-methoxy or 5-chloro group on the indole ring enhanced cytotoxic activity.[3][14]

-

Nature of the Linker: In more complex molecules, the linker connecting the methylsulfonyl indole moiety to other pharmacophores plays a crucial role. The length, flexibility, and chemical nature of the linker can influence binding affinity and overall activity.

Visualization 2: General SAR of Methylsulfonyl Indole Scaffolds

Caption: Key structural features influencing the activity of methylsulfonyl indoles.

Future Perspectives and Conclusion

The methylsulfonyl indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research directions may include:

-

Exploration of Novel Targets: While much focus has been on COX, kinases, and tubulin, the versatility of this scaffold suggests its potential for inhibiting other enzymes and receptors.

-

Development of Multi-target Ligands: The design of molecules that can simultaneously modulate multiple targets is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders.

-

Application in Prodrug Strategies: The methylsulfonyl group can be incorporated into prodrug designs to improve pharmacokinetic properties.

References

-

Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 16. [Link]

-

Singh, S., & Singh, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-20. [Link]

-

Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Semantic Scholar. [Link]

-

Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. [Link]

-

Sonawane, D., & Gaikwad, S. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 15(11), 5229-5236. [Link]

-

Pesce, E., Boido, V., Montanari, S., Cichero, E., Pedemonte, N., Fossa, P., ... & Galietta, L. J. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido [4,3-b] indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11135-11153. [Link]

-

Kara, Y., Güler, H. İ., Demirci, Y., Kalay, E., Can, Z., & Şahin, E. (2023). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Pharmaceuticals, 16(8), 1231. [Link]

-

Kumar, A., Sharma, G., Sharma, G., & Singh, B. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42429–42440. [Link]

-

Kumar, A., Sharma, G., Sharma, G., & Singh, B. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ResearchGate. [Link]

-

Tusskorn, O., Srifa, W., Srisawat, T., Ploypradith, P., & Ruchirawat, S. (2018). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Archiv der Pharmazie, 351(11), 1800164. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. [Link]

-

1-(Methylsulfonyl)indolin-6-amine. (n.d.). Synthink. Retrieved February 11, 2026, from [Link]

-

Kumar, A., Sharma, G., Sharma, G., & Singh, B. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42429–42440. [Link]

-

Lai, Y., Ma, L., Huang, W., Yu, X., Zhang, Y., Ji, H., & Tian, J. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7434–7438. [Link]

-

Kara, Y., Güler, H. İ., Demirci, Y., Kalay, E., Can, Z., & Şahin, E. (2023). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. ResearchGate. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2017). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm, 8(10), 1933–1939. [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy 1-(Methylsulfonyl)indolin-6-amine | 620985-93-5 [smolecule.com]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application of 1-(Methylsulfonyl)indolin-6-amine in kinase assays

Application Note: Application of 1-(Methylsulfonyl)indolin-6-amine in Kinase Inhibitor Discovery

Introduction: The Scaffold Advantage

In the high-stakes landscape of kinase inhibitor discovery, the 1-(methylsulfonyl)indolin-6-amine scaffold represents a strategic "privileged structure." Unlike the planar, fully aromatic indole core found in many first-generation inhibitors, the indoline (2,3-dihydro-1H-indole) backbone offers a distinct non-planar geometry (puckered ring) that can access unique sub-pockets within the kinase ATP-binding site.

The specific substitution pattern of this scaffold serves three critical medicinal chemistry functions:

-

N1-Methylsulfonyl Group: Acts as a hydrogen bond acceptor for residues in the solvent-exposed front region (e.g., the P-loop or solvent channel), while simultaneously reducing the electron density of the indoline ring to prevent metabolic oxidation.

-

C6-Amine Handle: Provides a high-fidelity vector for coupling to "hinge-binding" heterocycles (e.g., pyrimidines, quinazolines, or purines) via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

-

Solubility & PK: The reduced indoline core typically exhibits improved aqueous solubility compared to its oxidized indole counterparts, enhancing the pharmacokinetic profile of the final inhibitor.

This Application Note details the protocol for utilizing 1-(methylsulfonyl)indolin-6-amine as a building block to synthesize a targeted kinase inhibitor library and validating its activity against angiogenic kinases (e.g., VEGFR2, PDGFR

Experimental Workflow

The application of this scaffold follows a linear "Design-Synthesize-Test" cycle.

Figure 1: Integrated workflow for utilizing 1-(methylsulfonyl)indolin-6-amine in kinase inhibitor development.

Protocol 1: Chemical Synthesis of Kinase Inhibitors

Objective: To couple 1-(methylsulfonyl)indolin-6-amine (Fragment A) with a hinge-binding core (Fragment B, e.g., 4-chloro-quinazoline) to generate a functional kinase inhibitor.

Materials:

-

1-(Methylsulfonyl)indolin-6-amine (Purity >98%)

-

4-Chloro-6,7-dimethoxyquinazoline (or equivalent kinase core)

-

Isopropanol (iPrOH) or N,N-Dimethylformamide (DMF)

-

Cesium Carbonate (

) or Diisopropylethylamine (DIPEA) -

Palladium catalyst (e.g.,

with Xantphos) – if SNAr fails

Procedure (Nucleophilic Aromatic Substitution - SNAr):

-

Preparation: Dissolve 1.0 equivalent of the kinase core (e.g., 4-chloro-quinazoline) in dry isopropanol (0.1 M concentration).

-

Addition: Add 1.1 equivalents of 1-(methylsulfonyl)indolin-6-amine .

-

Catalysis: Add 2.0 equivalents of DIPEA (or catalytic HCl if using acid-catalyzed displacement).

-

Reaction: Reflux the mixture at 85°C for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass = Core + Scaffold – HCl).

-

Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (DCM:MeOH gradient).

-

Validation: Confirm structure via

H-NMR and HRMS. Look for the diagnostic shift of the indoline C6-proton upon amination.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC

Principle: The assay quantifies kinase activity by measuring the conversion of ATP to ADP. The reagent converts ADP to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity (and inversely proportional to inhibition).

Reagents:

-

Kinase: Recombinant Human VEGFR2 (active domain).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

ATP: Ultra-pure (Km concentration).

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO (Start: 10 µM, Dilution Factor: 3).

-

Enzyme Reaction:

-

In a white 384-well plate, add 2 µL of Kinase Buffer.

-

Add 1 µL of compound dilution.

-

Add 2 µL of Enzyme (VEGFR2). Incubate for 10 min at RT to allow inhibitor binding.

-

Add 2 µL of Substrate/ATP mix to initiate the reaction.

-

Incubate for 60 minutes at RT.

-

-

ADP-Glo Reaction:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Incubate for 40 minutes at RT.

-

-

Detection:

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate luciferase signal.

-

Incubate for 30 minutes.

-

-

Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis:

Calculate % Inhibition using the formula:

Protocol 3: Cellular Validation (Western Blot)

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits the autophosphorylation of the target receptor (e.g., VEGFR2) in a cellular context.

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or Porcine Aortic Endothelial (PAE) cells overexpressing VEGFR2.

Procedure:

-

Seeding: Plate HUVECs in 6-well plates (

cells/well) in EGM-2 medium. Allow to attach overnight. -

Starvation: Replace medium with serum-free medium for 12 hours to reduce basal phosphorylation.

-

Treatment: Treat cells with the synthesized inhibitor (0.1, 1.0, 10 µM) or DMSO control for 2 hours.

-

Stimulation: Stimulate cells with VEGF-A ligand (50 ng/mL) for 10 minutes.

-

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors (e.g., PhosSTOP).

-

Blotting: Perform SDS-PAGE and transfer to PVDF membrane.

-

Primary Antibody: Anti-phospho-VEGFR2 (Tyr1175).

-

Loading Control: Anti-Total VEGFR2 or Anti-GAPDH.

-

-

Result Interpretation: A potent inhibitor will show a dose-dependent disappearance of the phospho-VEGFR2 band while the Total VEGFR2 band remains constant.

Data Presentation & Troubleshooting

Table 1: Expected SAR Trends for Indoline-6-amine Derivatives

| Structural Modification | Expected Effect | Rationale |

| N1-Methylsulfonyl | High Potency | H-bond acceptor interacts with solvent front residues (e.g., Cys/Asp). |

| N1-Acetyl (Amide) | Lower Potency | Reduced metabolic stability; weaker H-bond acceptor capability. |

| N1-Free Amine | Poor Potency | Oxidation to indole; non-specific binding due to basicity. |

| C6-Amine Linker | Critical | Must be secondary (-NH-) to maintain H-bond donor to the hinge region Glu/Met. |

Troubleshooting Guide:

-

Low Yield in Coupling: If SNAr fails (yield <20%), switch to Buchwald-Hartwig amination using Pd(OAc)

, Xantphos, and Cs -

High Background in Kinase Assay: Ensure the ATP concentration is near the K

of the kinase. Too much ATP can mask the effect of ATP-competitive inhibitors.

References

-

Roth, G. J., et al. (2009). "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480. Link

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

-

Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

-

Zhang, Y., et al. (2020). "Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide." The Journal of Organic Chemistry, 85(23), 15600–15609. Link[1]

-

PubChem. (2025).[2] "Compound Summary: 1-(Methylsulfonyl)indolin-5-amine (Analog Reference)." National Library of Medicine. Link

Sources

Application Notes & Protocols for the Synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine Based Inhibitors

Abstract

The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising class of inhibitors targeting NADPH Oxidase 2 (NOX2).[1][2][3] NOX2 is a key enzyme involved in the generation of reactive oxygen species (ROS), and its dysregulation is implicated in the pathology of numerous diseases, including neurodegenerative conditions like Alzheimer's, cardiovascular disorders, and immune dysfunctions.[2][3] Potent molecules from this class, such as GSK2795039, have demonstrated the ability to cross the blood-brain barrier and prevent amyloid-beta-driven pathogenesis in preclinical models.[4] This document provides a comprehensive guide for the optimized chemical synthesis, characterization, and application of these inhibitors, designed for researchers in medicinal chemistry and drug development. The protocols herein are based on improved methodologies that enhance yield, simplify purification, and reduce byproduct formation, making these valuable research compounds more accessible.[1][2][3]

Scientific Foundation & Rationale

Mechanism of Action: Targeting the Engine of Oxidative Stress

The therapeutic rationale for inhibiting NOX2 stems from its central role in mediating oxidative stress. NOX enzymes catalyze the production of superoxide by transferring an electron from NADPH to molecular oxygen.[1][2] In pathological states, over-activation of NOX2 in cells like microglia leads to excessive ROS production, contributing to cellular damage and inflammation.[3]

The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine inhibitors act as competitive inhibitors with respect to the enzyme's substrate, NADPH.[1][2] Molecular modeling studies have validated that these molecules occupy the NADPH binding site within the NOX2 active site, effectively blocking the electron transfer process and subsequent superoxide generation.[1][2]

Figure 1: Mechanism of NOX2 inhibition. The inhibitor competes with NADPH for the active site, blocking superoxide production.

The 'Pyrrolo[2,3-b]pyridine' Core: A Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide range of biological targets, including kinases and other enzymes.[5][6][7] This core is central to the inhibitor's ability to properly orient the indoline and sulfonamide moieties for optimal binding within the enzyme's active site. Numerous derivatives of this scaffold have been explored as potent inhibitors for various therapeutic targets, including Glycogen Synthase Kinase-3β (GSK-3β), Janus Kinase 1 (JAK1), and Traf2 and Nck-interacting kinase (TNIK).[5][6]

Optimized Multi-Step Synthesis Workflow

The synthesis of the target inhibitors is a multi-step process that requires careful control of reaction conditions. The following workflow outlines an optimized strategy designed to maximize yields and purity. The key improvements in this pathway focus on the final palladium cross-coupling and sulfonamide formation steps, which have historically been challenging and resulted in low yields.[3]

Figure 2: High-level overview of the optimized synthesis pathway.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[8][9]

Protocol 1: Suzuki Coupling of the Core Moieties

This protocol describes the critical C-C bond formation that links the indoline and pyrrolo[2,3-b]pyridine scaffolds. The choice of a highly active palladium catalyst and appropriate base is crucial for driving the reaction to completion and minimizing side products.

Materials & Reagents:

-

4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

-

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-1H-pyrrolo[2,3-b]pyridine, the indoline boronic ester, and Pd(dppf)Cl₂.

-

Add anhydrous 1,4-dioxane via syringe. The solution should be stirred for 5 minutes.

-

In a separate flask, dissolve sodium carbonate in degassed water.

-

Add the aqueous sodium carbonate solution to the reaction mixture.

-

Expert Rationale: The biphasic solvent system (dioxane/water) and the inorganic base (Na₂CO₃) are essential for the catalytic cycle of the Suzuki reaction, facilitating the transmetalation step. Degassing the water prevents oxidation of the palladium catalyst.

-

Heat the reaction mixture to 90 °C and maintain for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the coupled product.

Protocol 2: Synthesis of Pyrazole-4-sulfonyl chloride

This intermediate is the key electrophile for the final sulfonamide coupling. The use of chlorosulfonic acid is hazardous and requires extreme caution.

Materials & Reagents:

-

3,5-dimethyl-1H-pyrazole (1.0 eq)

-

Chlorosulfonic acid (5.5 eq)

-

Thionyl chloride (1.3 eq)

-

Chloroform (anhydrous)

Procedure:

-

CAUTION: Perform this procedure in a highly efficient fume hood. Chlorosulfonic acid reacts violently with water.

-

In a flask equipped with a dropping funnel, cool anhydrous chloroform to 0 °C.

-

Slowly add chlorosulfonic acid to the chloroform while stirring.

-

Add a solution of 3,5-dimethyl-1H-pyrazole in chloroform dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.[10]

-

After the addition is complete, slowly raise the temperature to 60 °C and stir for 10 hours.

-

Expert Rationale: The excess chlorosulfonic acid acts as both the reagent and a solvent to ensure complete sulfonylation of the electron-rich pyrazole ring.

-

Carefully add thionyl chloride to the reaction mixture at 60 °C over 20 minutes. Continue stirring for an additional 2 hours.[10] This step converts the sulfonic acid into the more reactive sulfonyl chloride.

-

Cool the reaction mixture and very carefully quench by pouring it onto crushed ice.

-

Extract the product into dichloromethane, wash with cold water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Protocol 3: Final Sulfonamide Formation

This is the final convergent step to yield the target inhibitor. The reaction is a nucleophilic substitution on the sulfonyl chloride by the aniline derivative synthesized from the product of Protocol 1 (via deprotection, nitration, and reduction steps).

Materials & Reagents:

-

4-amino-3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

-

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.2 eq)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve the 4-amino-3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine intermediate in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of the pyrazole-4-sulfonyl chloride in anhydrous DCM dropwise.

-

Expert Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final compound by flash column chromatography or preparative HPLC to achieve high purity (>95%).

Characterization & Data

The identity and purity of the synthesized inhibitor must be confirmed through rigorous analytical methods.

| Analysis Technique | Parameter | Expected Result for GSK2795039 Analog |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic protons on all three ring systems (indoline, pyrrolopyridine, pyrazole), sulfonamide NH, and pyrazole methyl groups. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule. |

| HRMS (ESI+) | m/z | Calculated [M+H]⁺ value corresponding to the exact molecular formula (e.g., C₂₄H₂₃N₇O₂S). |

| HPLC Purity | Peak Area | >95% at a specified wavelength (e.g., 254 nm). |

| Yield | Overall % | 15-25% (over multiple steps). |

Application in a Cell-Based Assay

Once synthesized and purified, the inhibitor can be used to probe biological systems. The following is a sample workflow for testing its efficacy in a cellular model of oxidative stress.

Figure 3: Workflow for evaluating inhibitor potency in a cell-based ROS assay.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the synthesized inhibitor in dimethyl sulfoxide (DMSO).

-

Cell Culture: Plate HMC3 microglial cells in a 96-well plate and culture until they reach 80-90% confluency.

-

Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the inhibitor (e.g., from 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO only).

-

ROS Induction: Add a stimulating agent like phorbol 12-myristate 13-acetate (PMA) or aggregated amyloid-beta peptides to induce NOX2-dependent ROS production.[4]

-

Detection: Add a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H₂DCFDA) and incubate for the recommended time.

-

Measurement: Read the fluorescence intensity on a microplate reader. A decrease in fluorescence in inhibitor-treated wells compared to the vehicle control indicates successful inhibition of ROS production.

-

Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). ResearchGate. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). PubMed. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

-

SAFETY DATA SHEET for pyrazole-4-carboxylic acid. (N.D.). AFG Bioscience LLC. [Link]

-

Effect of GSK2795039 in cell-based ROS detection and oxygen consumption assays. (N.D.). ResearchGate. [Link]

-

Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (N.D.). Cole-Parmer. [Link]

-

Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2023). PubMed. [Link]

-

Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). African Journals Online. [Link]

-

Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC. [Link]

-

New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). Moroccan Journal of Chemistry. [Link]

-

Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2018). RSC Publishing. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). PMC. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. afgsci.com [afgsci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)indolin-6-amine

Ticket ID: #SYN-IND-06-MS Subject: Yield Optimization & Troubleshooting for 1-(Methylsulfonyl)indolin-6-amine Status: Resolved / Knowledge Base Article Last Updated: February 1, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses yield attrition in the synthesis of 1-(methylsulfonyl)indolin-6-amine (CAS: 620985-93-5). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1]

The Core Problem: Users often report low overall yields (<40%) due to two main bottlenecks:

-

Inefficient Sulfonylation: Competitive hydrolysis of methanesulfonyl chloride (MsCl) or incomplete conversion of the sterically constrained indoline nitrogen.[1]

-

Reduction Chemoselectivity: Incomplete reduction of the nitro group to the amine (stalling at the hydroxylamine stage) or catalyst poisoning due to the sulfur moiety.[1]

The Solution: A validated two-step protocol utilizing 6-nitroindoline as the starting material, prioritizing temperature control during sulfonylation and solvent optimization during hydrogenation.

The Validated Synthetic Pathway

We recommend the "Nitro-First" Route . Attempting to sulfonylate 6-aminoindoline directly often leads to complex mixtures of mono- and bis-sulfonylated products (N1 vs. N6 competition).

Step 1: N-Sulfonylation

Transformation: 6-Nitroindoline

| Parameter | Recommended Condition | Rationale |

| Reagents | MsCl (1.2–1.5 eq), Pyridine (3.0 eq) | Pyridine acts as both base and nucleophilic catalyst.[1] |

| Solvent | Dichloromethane (DCM) or THF | DCM provides optimal solubility for the nitroindoline.[1] |

| Temp | 0°C (Addition) | Controls exotherm; prevents MsCl hydrolysis.[1] |

| Time | 2–4 Hours | Extended times increase impurity formation. |

Step 2: Nitro Reduction

Transformation: 1-(Methylsulfonyl)-6-nitroindoline

| Parameter | Recommended Condition | Rationale |

| Catalyst | 10% Pd/C (5-10 wt% loading) | Standard hydrogenation; high turnover frequency. |

| H2 Source | H2 Balloon (1 atm) or Formate | High pressure is rarely needed if agitation is sufficient.[1] |

| Solvent | MeOH:EtOAc (1:[1]1) or THF | Critical: The sulfonyl-nitro intermediate has poor solubility in pure MeOH. |

| Additive | None (Neutral conditions) | Acidic conditions can destabilize the sulfonamide bond.[1] |

Visual Workflow & Logic

The following diagrams illustrate the process flow and troubleshooting logic.

Figure 1: Synthetic Workflow & Mechanism

Caption: Optimized synthetic workflow for 1-(Methylsulfonyl)indolin-6-amine, highlighting critical impurity pathways.

Figure 2: Troubleshooting Decision Tree

Caption: Logic tree for diagnosing yield failures in sulfonylation and reduction steps.

Detailed Troubleshooting Guide (FAQs)

Module A: The Sulfonylation Step

Q: Why is my yield low (<50%) in the sulfonylation step? A: The most common cause is the hydrolysis of Methanesulfonyl Chloride (MsCl).[1] MsCl is highly moisture-sensitive.

-

Diagnosis: Check LCMS. If you see unreacted 6-nitroindoline but no other major byproducts, your MsCl was likely consumed by water in the solvent.

-

Fix: Ensure DCM is anhydrous. Add MsCl dropwise at 0°C. If the bottle of MsCl is old, distill it or use a fresh bottle. Increase equivalents to 1.5 eq.

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is superior for this specific substrate.[1] Indoline nitrogen is less nucleophilic than a standard secondary amine. Pyridine acts as a nucleophilic catalyst (forming an N-sulfonylpyridinium intermediate), which transfers the sulfonyl group more efficiently to the indoline [1].[1]

Q: I see a spot on TLC that doesn't move. What is it? A: This is likely the pyridinium salt of the product or unreacted starting material trapped in the baseline.

-

Protocol Adjustment: Perform an acidic workup (1M HCl wash) to remove pyridine and convert any salts back to the organic-soluble neutral form.[1]

Module B: The Reduction Step

Q: The reduction stalls, leaving a "M-16" peak in Mass Spec. What is this?

A: This is the Hydroxylamine intermediate (

-

Root Cause: The 1-(methylsulfonyl)-6-nitroindoline intermediate is often poorly soluble in pure Methanol or Ethanol, causing it to coat the catalyst surface.

-

Fix: Use a co-solvent system. THF or EtOAc/MeOH (1:1) ensures the substrate remains in solution, allowing full contact with the Pd/C surface [2].[1]

Q: My catalyst seems poisoned. The reaction won't proceed even with fresh Pd/C. A: Sulfur-containing compounds (like sulfonamides) can sometimes inhibit Palladium catalysts, although this is less common with sulfones than sulfides.[1]

-

Alternative Protocol: If catalytic hydrogenation fails, switch to Iron-mediated reduction (Béchamp conditions).[1]

-

Recipe: Iron powder (5 eq), NH4Cl (5 eq), EtOH/H2O (3:1), Reflux for 2 hours. This method is robust against sulfur poisoning and highly chemoselective for nitro groups [3].

-

Experimental Protocol (The "Gold Standard")

Step 1: Synthesis of 1-(Methylsulfonyl)-6-nitroindoline

-

Charge a dry flask with 6-nitroindoline (1.0 eq) and anhydrous DCM (10 vol).

-

Add Pyridine (3.0 eq) and cool the mixture to 0°C under N2.

-

Add Methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes. Do not let temp exceed 5°C.

-

Warm to room temperature and stir for 3 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with DCM, wash with 1M HCl (2x) to remove pyridine, then Brine (1x). Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from EtOH or trituratem with Hexanes. (Yield target: >85%).

Step 2: Synthesis of 1-(Methylsulfonyl)indolin-6-amine

-

Dissolve the intermediate from Step 1 in THF/MeOH (1:1 ratio, 20 vol). Ensure full solubility.

-

Add 10% Pd/C (10 wt% of substrate mass).[1]

-

Purge with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient).[1]

-

Stir vigorously at RT for 4–12 hours.

-

Filter through a Celite pad to remove catalyst. Wash pad with THF.

-

Concentrate to afford the off-white solid.

-

Storage: Store under inert gas; anilines are prone to oxidation over time.

References

-

Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Sulfonamides for mechanistic details on Pyridine catalysis). [1]

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for solvent effects in nitro reduction).

-

Force, G., et al. (2021).[1] "Chemoselective Nitro Reduction using Iron/Ammonium Chloride." Journal of Organic Chemistry. (General protocol validation for nitro-to-amine reduction in the presence of sensitive groups). [1]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11467972, 1-(Methylsulfonyl)indolin-6-amine. [1]

(Note: Specific yield data and reaction times are derived from general reactivity patterns of nitroindolines as exact process patents for this specific intermediate are often proprietary.[1] The protocols above represent the industry standard for this chemical class.)

Sources

Challenges in the synthesis of metal-organic azaindole structural blocks

Topic: Challenges in the Synthesis of Metal-Organic Azaindole Structural Blocks Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Azaindole Paradox

Azaindoles (pyrrolopyridines) are privileged scaffolds in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) due to their ability to mimic the purine core of ATP while offering improved physicochemical properties over indoles. However, the very feature that makes them bioactive—the pyridine nitrogen (N7 in 7-azaindole)—creates a "coordination trap" for transition metals.

This guide addresses the three primary failure modes in metal-organic azaindole synthesis: Catalyst Poisoning , Regioselective Ambiguity , and Oxidative Addition Stalling .

Module 1: Overcoming Catalyst Poisoning

The Issue

Standard Palladium (Pd) or Copper (Cu) catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) often stall at <10% conversion despite using high-activity catalysts.

Root Cause Analysis

The pyridine nitrogen (N7 in 7-azaindole) possesses a localized lone pair orthogonal to the

-

Displacement: The azaindole substrate displaces the phosphine ligands on the metal center.

-

Sequestration: This forms a stable, catalytically inactive [Metal-(Azaindole)_n] complex, effectively removing the metal from the catalytic cycle.

Troubleshooting & Solutions

| Strategy | Mechanism of Action | Recommended Reagents |

| Steric Shielding | Use bulky biaryl phosphine ligands that create a "protective shell" around the Pd center, preventing N-coordination. | Ligands: XPhos, RuPhos, DavePhos, BrettPhos.Catalysts: Pd(OAc)₂, Pd₂(dba)₃. |

| N-Oxide Activation | Convert the interfering pyridine N into an N-oxide. This withdraws electron density and blocks coordination, while simultaneously activating the ring for C-H functionalization. | Oxidant: m-CPBA or H₂O₂.Post-coupling: Reduction via Zn/NH₄Cl or PCl₃. |

| Lewis Acid Additives | Add a "sacrificial" Lewis acid to bind the pyridine nitrogen, leaving the Pd catalyst free to react with the halide/boronate. | Additives: Ag₂CO₃, ZnCl₂, or Mg(OtBu)₂. |

Visual Logic: Catalyst Survival Decision Tree

Figure 1: Decision matrix for troubleshooting catalyst deactivation in azaindole cross-couplings.

Module 2: Regioselectivity in C-H Activation

The Issue

Direct functionalization (C-H activation) is greener than halogenation-coupling sequences but often yields inseparable mixtures of C2, C3, and C7 isomers.

Scientific Insight: The Electronic Map

Azaindoles exhibit a dichotomy of reactivity driven by the pyrrole (electron-rich) and pyridine (electron-poor) rings.

-

C2 Position (Acidic): The inductive effect of the pyridine nitrogen makes the C2 proton the most acidic (pKa ~27).

-

Target via: Lithiation-Trapping (LiTMP, n-BuLi) or C-H Activation with directing groups.

-

-

C3 Position (Nucleophilic): Behaves like a standard indole; susceptible to electrophilic aromatic substitution (S_EAr).

-

Target via: Friedel-Crafts, Halogenation, Vilsmeier-Haack.

-

-

C7/C6 Position (Electron Deficient): The "Minisci" zone.

-

Target via: Radical alkylation or N-oxide directed C-H arylation.

-

Regioselectivity Guide

| Desired Position | Mechanism | Critical Reagent/Condition |

| C2-Arylation | C-H Activation | Directing Group: N-Pivaloyl or N-Pyrimidyl.Catalyst: Pd(OAc)₂ / Ag₂CO₃.Solvent: Toluene/PivOH. |

| C3-Alkylation | Friedel-Crafts | Catalyst: AlCl₃ or InCl₃.Note: Requires electron-rich azaindole core. |

| C7-Arylation | Pd-Catalyzed | Precursor: Azaindole N-oxide .Ligand: DavePhos (promotes C7 over C6).[1][2] |

Visual Logic: The Regioselectivity Map

Figure 2: Reactivity map illustrating the divergent chemical behaviors of the 7-azaindole scaffold.

Module 3: Validated Protocol

Protocol: Site-Selective C7-Arylation via N-Oxide Activation

This protocol circumvents catalyst poisoning and forces regioselectivity to the difficult C7 position.

Context: Direct C7 arylation of neutral 7-azaindole is nearly impossible due to N7 coordination. This method uses the N-oxide as a transient activating group.

Step 1: N-Oxidation

-

Dissolve 7-azaindole (1.0 equiv) in DCM (0.1 M).

-

Add m-CPBA (1.2 equiv) portion-wise at 0°C.

-

Warm to RT and stir for 4 hours.

-

Checkpoint: Monitor TLC (MeOH/DCM). N-oxide is significantly more polar (lower Rf).

-

Workup: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid. Yields are typically >90%.

Step 2: Pd-Catalyzed C-H Arylation

Reagents:

-

Substrate: 7-azaindole N-oxide (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: DavePhos (10 mol%) — Critical for C7 selectivity.

-

Base: K₂CO₃ (2.0 equiv)

-

Additive: Pivalic Acid (PivOH) (30 mol%) — Proton shuttle essential for C-H cleavage.

-

Solvent: Toluene (0.2 M)

Procedure:

-

Charge a reaction vial with N-oxide, Aryl Bromide, Pd(OAc)₂, DavePhos, K₂CO₃, and PivOH inside a glovebox or under Argon.

-

Add degassed Toluene.

-

Heat to 110°C for 16 hours.

-

Checkpoint: LCMS should show the coupled N-oxide product (M+16 mass relative to desired azaindole).

Step 3: Deoxygenative Workup [3]

-

Filter the reaction mixture through Celite.

-

Dissolve crude in MeOH.

-

Add NH₄Cl (5 equiv) and Zn dust (5 equiv). Stir at RT for 1 hour.

-

Result: Clean conversion to the C7-arylated 7-azaindole.

FAQ: Troubleshooting Common Failures

Q: My Suzuki coupling on a 5-bromo-7-azaindole is yielding <5% product. I'm using Pd(PPh₃)₄. A: You are experiencing N7-poisoning. Pd(PPh3)4 is labile; the PPh3 dissociates and is replaced by the azaindole nitrogen. Fix: Switch to Pd(dppf)Cl₂ (bidentate ligand is harder to displace) or XPhos Pd G2 (bulky ligand prevents N-approach).

Q: During N-arylation (Buchwald), I get a mixture of N1 and N7 arylation. A: This is a pKa vs. Nucleophilicity battle. The N1 (pyrrole) is more acidic, but N7 (pyridine) is more nucleophilic. Fix: Use a stronger base (NaOtBu or LiHMDS ) to fully deprotonate N1, making it the dominant nucleophile (anionic N1 is far more reactive than neutral N7).

Q: I need to install a substituent at C4, but all C-H activation goes to C2 or C7. A: C4 is the "dead zone" for direct C-H activation in 7-azaindoles. Fix: You cannot rely on C-H activation here. You must start with a 4-chloro-7-azaindole precursor (commercially available) and use standard cross-coupling.

References

-

Ye, M., et al. (2009). "Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation." Journal of the American Chemical Society. Link

-

Lachance, N., et al. (2005). "Practical Synthesis of 2-Substituted 7-Azaindoles via the Lithiation of 1-TIPS-7-azaindole." Journal of Organic Chemistry. Link

-

Campeau, L.C., & Fagnou, K. (2006). "Pd-Catalyzed Direct Arylation of Azine N-Oxides." Chemical Communications.[4] Link

-

Song, J.J., et al. (2002). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews. Link

-

Park, K., et al. (2011). "Acid-Base Interactions in the Catalytic Cross-Coupling of Azaindoles." Angewandte Chemie International Edition. Link

Sources

- 1. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Benchmarking Against a Novel Scaffold, 1-(Methylsulfonyl)indolin-6-amine

In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target, particularly in the context of B-cell malignancies. The development of BTK inhibitors has revolutionized the treatment paradigms for diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This guide provides a comprehensive comparison of the leading BTK inhibitors, examining their mechanisms of action, biochemical potency, selectivity, and clinical performance. Furthermore, we introduce the novel chemical entity, 1-(Methylsulfonyl)indolin-6-amine, as a prospective scaffold for next-generation BTK inhibitors, and discuss its potential based on established structure-activity relationships.

The Central Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as a critical signaling node downstream of the B-cell receptor (BCR).[1][2] Upon BCR engagement, BTK is activated, leading to a cascade of downstream signaling events that are essential for B-cell proliferation, survival, and differentiation.[3] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell cancers, making BTK an attractive target for therapeutic intervention.[4]

Below is a diagram illustrating the pivotal position of BTK in the B-cell receptor signaling pathway.

Caption: BTK's role in the B-cell receptor signaling pathway.

The Evolving Generations of BTK Inhibitors

The development of BTK inhibitors can be broadly categorized into covalent and non-covalent inhibitors, each with distinct mechanisms of action and clinical profiles.

Covalent BTK Inhibitors: The Pioneers

The first generation of BTK inhibitors, exemplified by ibrutinib , functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5] While highly effective, ibrutinib's off-target activity against other kinases can lead to adverse effects.[6][7]

Second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib , were designed to have greater selectivity for BTK, thereby reducing off-target effects and improving the safety profile.[7][8]

Non-Covalent BTK Inhibitors: Overcoming Resistance

A significant challenge with covalent inhibitors is the emergence of resistance, often through mutations in the Cys481 residue that prevent covalent binding.[6] Non-covalent inhibitors, such as pirtobrutinib , represent a newer class of BTK inhibitors that bind reversibly to BTK and are not dependent on the Cys481 residue for their activity.[9] This allows them to be effective against BTK variants that are resistant to covalent inhibitors.

Comparative Analysis of Leading BTK Inhibitors

The following table summarizes the key biochemical and clinical characteristics of the leading BTK inhibitors.

| Inhibitor | Mechanism of Action | Target | IC50 (BTK) | Key Clinical Data |

| Ibrutinib | Covalent, Irreversible | BTK and other kinases | ~1.5 nM[3][8] | High response rates in CLL and MCL, but associated with off-target side effects.[10] |

| Acalabrutinib | Covalent, Irreversible | Highly selective for BTK | ~5.1 nM[3][8] | Improved safety profile compared to ibrutinib with fewer cardiovascular adverse events.[10] |

| Zanubrutinib | Covalent, Irreversible | Highly selective for BTK | ~0.5 nM[3] | Demonstrates high efficacy and a favorable safety profile in various B-cell malignancies.[11] |

| Pirtobrutinib | Non-covalent, Reversible | Highly selective for BTK | - | Effective in patients who have developed resistance to covalent BTK inhibitors.[10] |

Introducing 1-(Methylsulfonyl)indolin-6-amine: A Novel Scaffold

While no direct data for 1-(Methylsulfonyl)indolin-6-amine as a BTK inhibitor is currently available in the public domain, its chemical structure presents intriguing possibilities. The indoline core is a privileged scaffold in medicinal chemistry and has been incorporated into inhibitors of various kinases.[12] The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions within a kinase active site.

Based on structure-activity relationship studies of existing BTK inhibitors, a successful inhibitor typically possesses a hinge-binding motif, a linker, and a moiety that occupies the hydrophobic region of the ATP-binding pocket. The 1-(Methylsulfonyl)indolin-6-amine scaffold could potentially be elaborated with appropriate functional groups to achieve high-affinity binding to BTK. Further preclinical evaluation is necessary to determine its potency, selectivity, and mechanism of action.

Experimental Protocols for Evaluating BTK Inhibitors

The characterization of novel BTK inhibitors like 1-(Methylsulfonyl)indolin-6-amine requires a series of well-defined in vitro and cellular assays.

In Vitro BTK Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of BTK.

Workflow:

Caption: Workflow for a cellular BTK autophosphorylation assay.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable B-cell line (e.g., Ramos) in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the B-cell receptor pathway by adding anti-IgM to the media.

-

-

Sample Preparation and Western Blotting:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection and Analysis:

-

Block the membrane and probe with a primary antibody specific for phosphorylated BTK (Tyr223).

-

Probe with a primary antibody for total BTK as a loading control.

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of BTK autophosphorylation inhibition.

-

Conclusion and Future Directions

The field of BTK inhibition has witnessed remarkable progress, with successive generations of inhibitors offering improved efficacy and safety profiles. While 1-(Methylsulfonyl)indolin-6-amine remains a molecule of unknown potential in this domain, its chemical structure provides a foundation for the design of novel BTK inhibitors. Rigorous preclinical evaluation, following the experimental protocols outlined in this guide, will be crucial to ascertain its therapeutic promise. The continued exploration of new chemical scaffolds is essential for expanding the arsenal of BTK-targeted therapies and addressing the ongoing challenges of drug resistance.

References

- Liu, J. et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazine Derivatives as Novel, Potent, and Non-covalent Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6273-6284.

- Joseph, R. E. et al. (2020). Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. eLife, 9, e60045.

- Al-Salama, Z. T. (2021). Exploring the Binding Profiles of Natural Compounds and BTK Inhibitors: A Docking and Electrostatic Study. Journal of Drug Discovery and Development, 8(1), 1-10.

- Estupiñán, H. Y., & Berglöf, A. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Cell and Developmental Biology, 9, 630942.

- Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Molecular Cancer, 12(1), 1-13.

- Estupiñán, H. Y., & Berglöf, A. (2021). In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition. Linköping University Electronic Press.

- Synapse - Patsnap. (2025).

- Marcq, I. et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib.

- Wang, Q. et al. (2015). Stimulation of the catalytic activity of the tyrosine kinase Btk by the adaptor protein Grb2. eLife, 4, e06074.

- Treon, S. P. et al. (2020). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Oncology, 10, 1959.

- Brullo, C. et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences, 22(14), 7641.

- Brown, J. R. (2023). Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know. Journal of the American College of Cardiology, 82(9), 836-839.

- Wang, Q. et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)

- Barf, T. et al. (2017). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.

- BPS Bioscience. (n.d.). BTK Assay Kit.

- Pal, K. et al. (2021).

- Woyach, J. (2025). First-in-human Phase I results of a novel BTK inhibitor rocbrutinib in R/R CLL. VJHemOnc.

- He, S. et al. (2019). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of....

- Abdel-Maksoud, M. S. et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20993.

- Li, Y. et al. (2016). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI.

- Jurczak, W. et al. (2021). Percentage of inhibition and IC50 values reported for BTK inhibitors.

- Abdel-Maksoud, M. S. et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks.

- Barf, T. et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4339.

- DelveInsight. (2025). BTK Inhibitors Clinical Trial Pipeline Accelerates as 30+ Pharma Companies Rigorously Develop Drugs for Market Entry. GlobeNewswire.

- Wang, Q. et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)

- Sereda, P. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5431.

- Herman, S. E. et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Leukemia, 31(10), 2188-2196.

- Singh, S. et al. (2020). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 63(15), 8235-8248.

- Cell Signaling Technology. (n.d.). Btk Antibody #3532.

- Sharma, P. et al. (2017). In silico design, synthesis and pharmacological screening of novel 2-(6-substituted benzo [d] thiazol-2-yl) isoindoline-1, 3-diones as potential cox-2 inhibitors for anti-inflammatory activity.

- Woyach, J. (2025).

- Li, Y. et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1162-1167.

- Kahl, B. S. (2019). BTK Inhibitors Explored in B-Cell Malignancies. OncLive.

- Mu, S. et al. (2019). Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib.

- Tam, C. S. et al. (2020). Kinase selectivity of zanubrutinib and ibrutinib.

- Synapse - Patsnap. (2025).

- Marcq, I. et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib.

- Wang, Q. et al. (2015). Stimulation of the catalytic activity of the tyrosine kinase Btk by the adaptor protein Grb2. eLife, 4, e06074.

- Treon, S. P. et al. (2020). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Oncology, 10, 1959.

- Brullo, C. et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences, 22(14), 7641.

- Brown, J. R. (2023). Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know. Journal of the American College of Cardiology, 82(9), 836-839.

- Wang, Q. et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)

- Barf, T. et al. (2017). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.

- BPS Bioscience. (n.d.). BTK Assay Kit.